Cas no 1839098-04-2 (Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate)

Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a protected amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group enhances stability, allowing for selective deprotection under mild acidic conditions. Its spirocyclic structure contributes to conformational rigidity, which is advantageous in the design of bioactive molecules. The isopropyl substituent may influence steric and electronic properties, offering tunability for specific applications. This compound is particularly useful in the development of peptidomimetics and heterocyclic scaffolds, where controlled reactivity and structural diversity are critical. Its synthetic versatility makes it a preferred choice for medicinal chemistry and drug discovery efforts.
Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate structure
1839098-04-2 structure
Product name:Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
CAS No:1839098-04-2
MF:C16H30N2O3
MW:298.421004772186
CID:5607170
PubChem ID:118570243

Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-842607
    • 1839098-04-2
    • tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
    • SCHEMBL17328283
    • Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
    • Inchi: 1S/C16H30N2O3/c1-12(2)13-10-17-11-16(20-13)6-8-18(9-7-16)14(19)21-15(3,4)5/h12-13,17H,6-11H2,1-5H3
    • InChI Key: CTVHNJODEDTDIM-UHFFFAOYSA-N
    • SMILES: O1C(C(C)C)CNCC21CCN(C(=O)OC(C)(C)C)CC2

Computed Properties

  • Exact Mass: 298.22564282g/mol
  • Monoisotopic Mass: 298.22564282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.8Ų
  • XLogP3: 2.1

Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-842607-5g
tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
1839098-04-2
5g
$3645.0 2023-09-02
Enamine
EN300-842607-1.0g
tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
1839098-04-2 95%
1.0g
$1256.0 2024-05-21
Enamine
EN300-842607-0.25g
tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
1839098-04-2 95%
0.25g
$1156.0 2024-05-21
Enamine
EN300-842607-0.05g
tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
1839098-04-2 95%
0.05g
$1056.0 2024-05-21
Enamine
EN300-842607-0.1g
tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
1839098-04-2 95%
0.1g
$1106.0 2024-05-21
Enamine
EN300-842607-0.5g
tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
1839098-04-2 95%
0.5g
$1207.0 2024-05-21
Enamine
EN300-842607-2.5g
tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
1839098-04-2 95%
2.5g
$2464.0 2024-05-21
Enamine
EN300-842607-5.0g
tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
1839098-04-2 95%
5.0g
$3645.0 2024-05-21
Enamine
EN300-842607-10.0g
tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
1839098-04-2 95%
10.0g
$5405.0 2024-05-21
Enamine
EN300-842607-1g
tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
1839098-04-2
1g
$1256.0 2023-09-02

Additional information on Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Comprehensive Overview of Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1839098-04-2)

Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1839098-04-2) is a sophisticated spirocyclic compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique molecular structure, featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core, makes it a valuable intermediate for the development of pharmaceutical agents and bioactive molecules. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the design of central nervous system (CNS) therapeutics and enzyme inhibitors.

The compound's tert-butyl carboxylate moiety enhances its stability and solubility, which is critical for drug formulation and delivery systems. This attribute aligns with current trends in precision medicine, where tailored therapeutics require compounds with optimized pharmacokinetic properties. The propan-2-yl substituent further contributes to its lipophilicity, a feature often sought after in blood-brain barrier (BBB) penetration studies. As the demand for neuroprotective agents and cognitive enhancers rises, Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is poised to play a pivotal role in advancing these research areas.

In the context of green chemistry, this compound exemplifies the shift toward sustainable synthesis practices. Its spirocyclic architecture reduces conformational flexibility, potentially minimizing off-target effects in biological systems—a key consideration in modern drug discovery. Laboratories focusing on high-throughput screening (HTS) and fragment-based drug design (FBDD) are particularly interested in its scaffold diversity, which can yield novel lead compounds with improved efficacy and safety profiles.

The CAS No. 1839098-04-2 identifier ensures precise tracking in chemical databases and regulatory submissions, addressing growing concerns about reproducibility and transparency in scientific research. As artificial intelligence (AI) and machine learning (ML) revolutionize compound optimization, datasets featuring this molecule contribute to predictive modeling for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This intersection of computational chemistry and experimental validation underscores the compound's relevance in next-generation drug development.

From an industrial perspective, Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is synthesized via multistep organic reactions, often involving catalytic asymmetric synthesis to achieve high enantiomeric purity. This aligns with the pharmaceutical industry's emphasis on chiral intermediates for stereoselective drugs. Quality control protocols for this compound typically employ HPLC, NMR, and mass spectrometry, ensuring compliance with Good Manufacturing Practices (GMP)—a topic frequently searched by quality assurance (QA) professionals.

Emerging discussions in academic forums and patent literature highlight its utility in peptide mimetics and allosteric modulators, addressing unmet needs in oncology and inflammatory diseases. The compound's bicyclic ether segment also invites exploration in material science, particularly for polymeric coatings with enhanced thermal stability. Such interdisciplinary applications resonate with the convergence of chemistry and engineering, a trending topic in research and development (R&D) circles.

In summary, Tert-butyl 2-(propan-2-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1839098-04-2) represents a versatile and scientifically compelling compound. Its structural complexity, combined with broad applicability across life sciences and advanced materials, positions it at the forefront of innovation-driven chemistry. As research continues to unravel its full potential, this molecule is likely to remain a subject of intense study and commercial interest in the coming decade.

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